molecular formula C8H6ClF3 B3116334 4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene CAS No. 2157442-74-3

4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene

Cat. No. B3116334
CAS RN: 2157442-74-3
M. Wt: 194.58
InChI Key: AWNSHNMBTNPBJR-UHFFFAOYSA-N
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Description

4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene is a type of haloalkane, which are compounds that include halogen atoms (fluorine, chlorine, bromine, iodine) and carbon atoms . Haloalkanes are widely used in many areas of chemistry because of their reactivity .


Synthesis Analysis

While specific synthesis methods for 4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene are not available, haloalkanes can generally be synthesized through substitution reactions where a halogen atom replaces another atom or group of atoms .


Molecular Structure Analysis

The molecular structure of haloalkanes like 4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene typically involves a tetrahedral geometry around the carbon atom(s) to which the halogen atom(s) are attached .


Chemical Reactions Analysis

Haloalkanes are known for their reactivity. They can undergo nucleophilic substitution reactions, elimination reactions, and reactions with metals .


Physical And Chemical Properties Analysis

Haloalkanes are usually colorless, sweet-smelling compounds. They can be gases, liquids, or solids at room temperature, depending on their molar mass .

Mechanism of Action

The mechanism of action of haloalkanes in chemical reactions often involves the polarity of the carbon-halogen bond. The halogen is more electronegative than carbon, making the carbon atom electron-deficient and susceptible to attack by nucleophiles .

Safety and Hazards

Haloalkanes can be hazardous. They are often volatile and can be harmful or fatal if inhaled in high concentrations . Some haloalkanes are also known to deplete the ozone layer .

Future Directions

The use of haloalkanes is being regulated due to their environmental impact, particularly their role in ozone depletion . Research is ongoing to find safer and more environmentally friendly alternatives .

properties

IUPAC Name

4-chloro-1-(1,1-difluoroethyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNSHNMBTNPBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene
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4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene
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4-Chloro-1-(1,1-difluoroethyl)-2-fluorobenzene
Reactant of Route 6
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